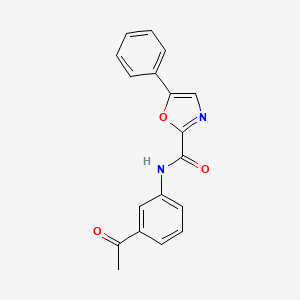
N-(3-acetylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of an oxazole ring substituted with a phenyl group and an acetylphenyl group, which contributes to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of N-(3-acetylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 3-acetylbenzoic acid with phenyl isocyanate to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often involve the use of organic solvents such as acetonitrile and catalysts like potassium carbonate to facilitate the cyclization process .
Analyse Chemischer Reaktionen
N-(3-acetylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized using reagents like potassium permanganate to introduce additional functional groups. Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups. Substitution reactions, such as nucleophilic substitution, can be performed using reagents like sodium hydride to replace certain substituents on the oxazole ring .
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has shown promise as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Additionally, it has been investigated for its antimicrobial properties, making it a potential candidate for the development of new antibiotics. In the field of materials science, this compound has been explored for its use in the synthesis of novel polymers with unique properties .
Wirkmechanismus
The mechanism of action of N-(3-acetylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets within cells. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the signaling processes that lead to cell proliferation and survival, thereby exerting its anticancer effects. Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
N-(3-acetylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide can be compared with other oxazole derivatives, such as N-(3-acetylphenyl)-4-methylbenzenesulfonamide and N-(3-acetylphenyl)-quinoline-2-carboxamide. While these compounds share a similar core structure, the presence of different substituents can significantly influence their chemical properties and biological activities. For example, N-(3-acetylphenyl)-4-methylbenzenesulfonamide has shown higher antibacterial activity compared to this compound, highlighting the importance of specific functional groups in determining the compound’s efficacy .
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-12(21)14-8-5-9-15(10-14)20-17(22)18-19-11-16(23-18)13-6-3-2-4-7-13/h2-11H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJJOZZQRXIVFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2993129.png)
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(pyridin-4-yl)propanenitrile](/img/structure/B2993132.png)
![3-((4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2993133.png)
![ethyl 2-(2-((5-((furan-2-carboxamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2993135.png)
![(1-(4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)piperidin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2993136.png)
![Dimethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B2993137.png)

![N-(2-ethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2993139.png)
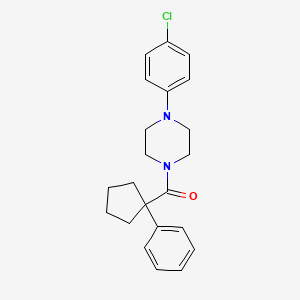
![1-(4-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclopropane-1-carboxamide](/img/structure/B2993141.png)
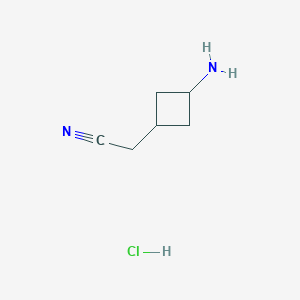
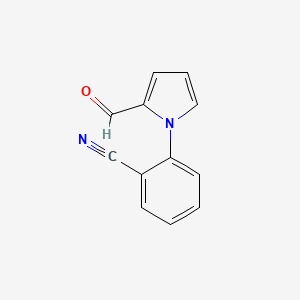
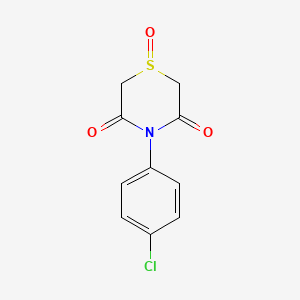
![3-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2993151.png)
